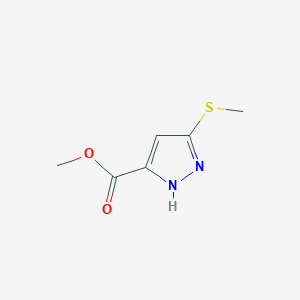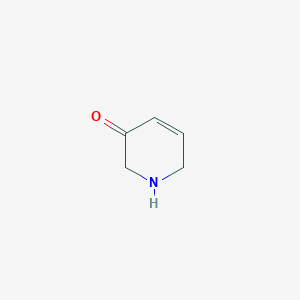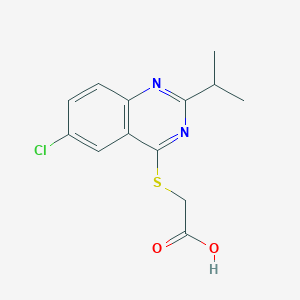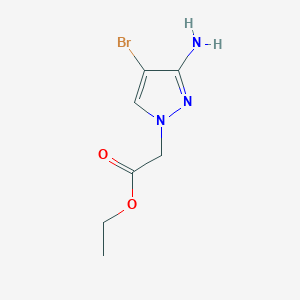
methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the pyrazole ring and a carboxylate ester group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate hydrazones. One common method includes the reaction of hydrazine derivatives with β-keto esters under acidic or basic conditions. For instance, the cyclocondensation of hydrazone with acetic acid or absolute ethanol under reflux conditions can yield the desired pyrazole compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group can be replaced by other nucleophiles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxidation: Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate, Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Reduction: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-methanol.
Applications De Recherche Scientifique
Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes and receptors involved in inflammatory and microbial processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
- Methyl 3-(methylsulfinyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(methylsulfonyl)-1H-pyrazole-5-carboxylate
- Methyl 3-(ethylsulfanyl)-1H-pyrazole-5-carboxylate
Comparison: Methyl 3-(methylsulfanyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the methylsulfanyl group, which imparts specific chemical reactivity and biological activity. Compared to its sulfinyl and sulfonyl analogs, it is less oxidized and may exhibit different pharmacokinetic and pharmacodynamic properties. The ethylsulfanyl analog, on the other hand, has a slightly different steric profile, which can affect its interaction with biological targets .
Propriétés
Formule moléculaire |
C6H8N2O2S |
|---|---|
Poids moléculaire |
172.21 g/mol |
Nom IUPAC |
methyl 3-methylsulfanyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C6H8N2O2S/c1-10-6(9)4-3-5(11-2)8-7-4/h3H,1-2H3,(H,7,8) |
Clé InChI |
UGYHQAQZCVQHCG-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NN1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-{3-Bromobicyclo[1.1.1]pentan-1-yl}piperidine hydrochloride](/img/structure/B13490905.png)
![7,9-Dioxa-2,3-dithiaspiro[4.5]decan-8-one](/img/structure/B13490909.png)
![2-{1-[(4-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13490910.png)

![tert-butyl N-[2-(4-cyanophenyl)ethyl]-N-methylcarbamate](/img/structure/B13490921.png)


![2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13490940.png)


